11-Aminoundecanoic acid

Descripción

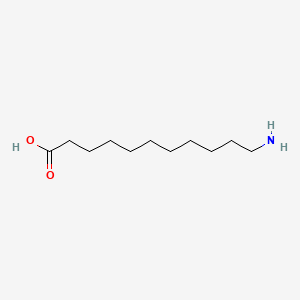

Structure

3D Structure

Propiedades

IUPAC Name |

11-aminoundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOSQNAUYHMCRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25587-80-8 | |

| Record name | 11-Aminoundecanoic acid homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25587-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5020077 | |

| Record name | 11-Aminoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

11-aminoundecanoic acid appears as white crystalline solid or powder. (NTP, 1992), Dry Powder, White solid; [CAMEO] White powder; [MSDSonline] | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Undecanoic acid, 11-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 11-Aminoundecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2432-99-7, 25035-04-5, 25587-80-8 | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aminoundecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Aminoundecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nylon-11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025035045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanoic acid, 11-amino-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025587808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecanoic acid, 11-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 11-Aminoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-aminoundecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly[imino(1-oxo-1,11-undecanediyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Undecanoic acid, 11-amino-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFU34976HB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

374 to 378 °F (NTP, 1992) | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

11-Aminoundecanoic acid CAS number and molecular formula

An In-depth Technical Guide to 11-Aminoundecanoic Acid

Core Substance Identification

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Weight | 201.31 g/mol | [3][4][5] |

| Appearance | White crystalline solid or powder | [1][4][5] |

| Melting Point | 188–191 °C | [1] |

| Density | 1.1720 g/cm³ | [1][4] |

| Water Solubility | 800 - 850 mg/L at 25°C | [4] |

| pKa (amine) | 11.15 | [6] |

| pKa (carboxylate) | 4.55 | [6] |

| Log Kow | -0.16 | [4] |

Synthesis and Purification

This compound is primarily produced industrially from castor oil.[4] The multi-step synthesis process is a cornerstone of its production for applications such as the manufacturing of Polyamide 11.

Experimental Protocols

1. Synthesis of this compound via Ammonolysis of 11-Bromoundecanoic Acid

This protocol is adapted from described laboratory and patented synthesis methods.[1][4][6]

-

Materials:

-

11-Bromoundecanoic acid

-

Aqueous ammonia (B1221849) solution (32%)

-

Deionized water

-

Jacketed glass reactor with a mechanical stirrer

-

Temperature control system (e.g., circulating bath)

-

-

Procedure:

-

Cool the jacketed reactor to 0°C.

-

Charge the reactor with 660 g of 32% aqueous ammonia.

-

Begin stirring the ammonia solution at 400 rpm.

-

Melt 110 g of 11-bromoundecanoic acid by heating it to 90°C.

-

Add the molten 11-bromoundecanoic acid dropwise to the stirred ammonia solution. Maintain the reaction at atmospheric pressure.

-

After the addition is complete, raise the temperature setpoint of the reaction mixture to 22°C.

-

Implement a gradual temperature increase from 22°C to 32°C over approximately 75 hours, with stationary phases of 12.5 hours at 22°C, 24°C, 26°C, 28°C, 30°C, and 32°C to ensure complete reaction and minimize side-product formation.

-

Upon completion, heat the mixture to 100°C to remove excess ammonia.

-

The resulting product is crude this compound, which can be purified by recrystallization.

-

2. Purification by Recrystallization

This protocol is based on described methods for refining crude this compound.[7][8]

-

Materials:

-

Crude this compound

-

Deionized water

-

Heating mantle with magnetic stirrer

-

Erlenmeyer flask

-

Buchner funnel and filter paper

-

Vacuum flask

-

-

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add deionized water in a 1:10 mass ratio (e.g., 10 g of crude product in 100 mL of water).

-

Heat the suspension to 100°C while stirring until the solid is completely dissolved.

-

Maintain the solution at this temperature for 90 minutes.

-

Remove the heat source and allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the crystals in a vacuum oven to obtain pure this compound.

-

Applications in Research and Development

This compound is a versatile molecule with applications ranging from polymer science to the development of functional materials and therapeutics. Its bifunctional nature, possessing both an amine and a carboxylic acid group separated by a flexible alkyl chain, is key to its utility.

Representative Experimental Protocol: Formation of a Low Molecular Weight Gelator

N-acyl derivatives of this compound have been shown to be effective low molecular weight gelators for both water and organic solvents.[5][9][10] The following is a representative protocol for the synthesis of an N-lauroyl derivative, which can act as a gelator.

-

Materials:

-

This compound

-

Lauroyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Dioxane

-

Deionized water

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

-

Procedure:

-

Dissolution: Dissolve this compound in an aqueous solution of NaOH in a round-bottom flask, placed in an ice bath.

-

Acylation: While stirring vigorously, slowly add a solution of lauroyl chloride in dioxane to the flask.

-

Reaction: Allow the reaction to proceed at a low temperature for several hours, followed by stirring at room temperature overnight.

-

Acidification: Acidify the reaction mixture with HCl to precipitate the N-lauroyl-11-aminoundecanoic acid.

-

Isolation: Collect the precipitate by filtration, wash thoroughly with water to remove salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

Gelation Test: To test for gelation, place a small amount of the dried product in a vial with a chosen solvent (e.g., toluene). Heat the mixture until the solid dissolves, then allow it to cool to room temperature. A stable gel is formed if the solvent no longer flows when the vial is inverted.

-

Safety and Handling

This compound has low acute toxicity, but appropriate safety measures should always be followed in a laboratory setting.

| Hazard Aspect | Observation | Recommendations |

| Acute Oral Toxicity | LD50 > 14700 mg/kg (rat) | Low toxicity. In case of ingestion, dilute with water. Do not induce vomiting. |

| Acute Dermal Toxicity | LD0 > 2000 mg/kg (rat) | Low toxicity. Wash skin with soap and water after handling. |

| Skin Irritation | Non-irritating | Wear protective gloves to avoid contact. |

| Eye Irritation | Slight transient irritation | Wear safety glasses or goggles. |

| Inhalation | Dust may cause respiratory irritation | Handle in a well-ventilated area or use local exhaust ventilation. |

| Sensitization | Not a skin sensitizer | N/A |

| Genotoxicity | Not expected to be genotoxic | N/A |

| Carcinogenicity | Not expected to be carcinogenic | N/A |

This guide is intended for informational purposes for qualified professionals. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical and adhere to all institutional safety protocols.

References

- 1. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 2. Method for preparing this compound by utilizing 10-undecenoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. This compound: a versatile unit for the generation of low molecular weight gelators for water and organic solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. patents.justia.com [patents.justia.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. CN102256934B - Process for the ammonolysis of 11-bromoundecanoic acid - Google Patents [patents.google.com]

- 7. CN103804209A - Method for preparing this compound by utilizing 10-undecenoic acid - Google Patents [patents.google.com]

- 8. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Synthesis of 11-Aminoundecanoic Acid from Castor Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 11-aminoundecanoic acid, a crucial monomer for the production of Polyamide 11 (Nylon-11) and a valuable building block in pharmaceutical and fine chemical synthesis. The process begins with castor oil, a renewable triglyceride rich in ricinoleic acid, and proceeds through a five-step chemical transformation. This document provides a comprehensive overview of the synthesis, including detailed experimental protocols, quantitative data, and visual representations of the process workflow and key reaction mechanisms.

Overall Synthesis Workflow

The conversion of castor oil into this compound is a well-established industrial process.[1] The synthesis pathway involves five key chemical transformations:

-

Transesterification: Castor oil undergoes methanolysis to produce methyl ricinoleate (B1264116).

-

Pyrolysis: Methyl ricinoleate is subjected to thermal cracking to yield methyl 10-undecenoate and heptanal (B48729).

-

Hydrolysis: Methyl 10-undecenoate is hydrolyzed to 10-undecenoic acid.

-

Hydrobromination: 10-undecenoic acid undergoes an anti-Markovnikov addition of hydrogen bromide to form 11-bromoundecanoic acid.

-

Amination: 11-bromoundecanoic acid is reacted with ammonia (B1221849) to produce the final product, this compound.

The following diagram illustrates the overall workflow of this synthesis:

Experimental Protocols and Data

This section provides detailed experimental methodologies and quantitative data for each step of the synthesis.

Step 1: Transesterification of Castor Oil to Methyl Ricinoleate

The initial step involves the conversion of the triglycerides in castor oil to their corresponding methyl esters through transesterification with methanol (B129727). This reaction can be catalyzed by either alkaline catalysts or enzymes.

Table 1: Quantitative Data for Transesterification of Castor Oil

| Parameter | Alkaline Catalysis | Enzymatic Catalysis (Novozym 435) |

| Catalyst | Sodium methoxide (B1231860) or Potassium hydroxide (B78521) | Immobilized Candida antarctica lipase |

| Methanol to Oil Molar Ratio | 9:1 to 12:1 | 6:1 |

| Catalyst Concentration | 0.625 wt% KOH | 2 wt% of oil |

| Temperature | 45-65°C | 50°C |

| Reaction Time | 45-90 minutes | 24 hours |

| Yield | 97.9% - 98.49% | 97% |

| Reference(s) | [2] | [3][4] |

Experimental Protocol (Alkaline Catalysis):

-

To a batch reactor, add 100 ml of castor oil and heat to the desired reaction temperature (e.g., 45°C).[2]

-

Prepare a solution of potassium hydroxide (0.625 wt% of the oil) in methanol (9:1 molar ratio to oil).[2]

-

Add the methanolic KOH solution to the heated castor oil while stirring at a constant speed (e.g., 460 ±10 rpm).[5]

-

Maintain the reaction temperature and stirring for the desired reaction time (e.g., 90 minutes).[2]

-

After the reaction is complete, transfer the mixture to a separating funnel and allow the glycerol (B35011) layer to settle overnight.

-

Separate the upper methyl ester layer.

-

Wash the methyl ester layer with a 2.5% (w/w) sulfuric acid solution followed by distilled water until the washings are neutral.[6]

-

Dry the washed methyl ester layer at 150°C for 2 hours to remove residual water and methanol.[6]

Step 2: Pyrolysis of Methyl Ricinoleate

The pyrolysis or thermal cracking of methyl ricinoleate cleaves the molecule to produce methyl 10-undecenoate and heptanal.[1] This is a high-temperature process carried out in a specialized reactor.

Table 2: Quantitative Data for Pyrolysis of Methyl Ricinoleate

| Parameter | Value | Reference(s) |

| Preheating Temperature | 350 - 500°C | [7][8] |

| Pyrolysis Temperature | 520 - 575°C | [9][10][11] |

| Residence Time | 17 - 32 seconds | [10] |

| Feed Composition | 75% Methyl Ricinoleate, 25% Water | [9][10] |

| Yield of Methyl 10-undecenoate | 46.7 - 56.1 wt% | [7][11] |

| Yield of Heptanal | 20.7 - 60.2 wt% | [10][11] |

Experimental Protocol (Pilot-Plant Scale):

-

Prepare a feed mixture of 75% purified methyl ricinoleate and 25% distilled water.[9][10]

-

Preheat the feed to 500°C.[8]

-

Introduce the preheated feed into a continuous pilot-plant scale pyrolysis reactor at a mass flow rate of 400 g/h.[9][10]

-

Maintain the pyrolysis reactor temperature at 560-575°C.[9][10]

-

The residence time in the reactor is typically between 17 and 32 seconds.[10]

-

The resulting bio-oil containing methyl undecenoate and heptanal is collected and subjected to fractional distillation for separation and purification of the desired products.

Step 3: Hydrolysis of Methyl 10-undecenoate

The ester group of methyl 10-undecenoate is hydrolyzed to a carboxylic acid to form 10-undecenoic acid. This is typically achieved through saponification with a base followed by acidification.

Table 3: Quantitative Data for Hydrolysis of Methyl 10-undecenoate

| Parameter | Value | Reference(s) |

| Reagent | Aqueous Sodium Hydroxide | [12] |

| Temperature | 333 K (60°C) | [12] |

| Reaction System | Long narrow tubular reactor | [12] |

| Outcome | Saponification rate is significantly enhanced compared to batch reactors. | [12] |

Experimental Protocol (Saponification and Acidification):

-

Charge a reactor with methyl 10-undecenoate and an aqueous solution of sodium hydroxide.

-

Heat the mixture to facilitate the saponification reaction, converting the methyl ester to the sodium salt of undecenoic acid. The use of a long narrow tubular reactor at 60°C has been shown to be highly efficient.[12]

-

After the reaction is complete, cool the mixture.

-

Acidify the solution with a strong acid, such as hydrochloric acid, to precipitate the 10-undecenoic acid.

-

Extract the 10-undecenoic acid with an organic solvent like ether.

-

Wash the organic extracts with water until the aqueous phase is neutral (pH 5-6).[11]

-

Dry the organic layer over anhydrous sodium sulfate.[11]

-

Remove the solvent by evaporation, and purify the residual oil by fractional distillation.[11]

-

Further purification can be achieved by crystallization from a solvent such as petroleum ether.[11]

Step 4: Hydrobromination of 10-Undecenoic Acid

This step involves the anti-Markovnikov addition of hydrogen bromide (HBr) across the terminal double bond of 10-undecenoic acid. This reaction is a free-radical addition, typically initiated by peroxides, to yield 11-bromoundecanoic acid.

Table 4: Quantitative Data for Hydrobromination of 10-Undecenoic Acid

| Parameter | Value | Reference(s) |

| Reagent | Hydrogen Bromide (HBr) | [13][14] |

| Initiator | Peroxides (e.g., ROOR) or UV radiation | [13][14] |

| Solvent | Toluene (B28343) | [15] |

| Temperature | 0 - 30°C | [15] |

| Molar Ratio (HBr:Undecenoic Acid) | 1.05:1 to 1.6:1 | [15][16] |

| Yield | 80 - 100% | [16] |

Experimental Protocol (Free-Radical Hydrobromination):

-

Dissolve 10-undecenoic acid in toluene in a suitable reaction vessel.[15]

-

Cool the solution to a temperature between -5°C and 0°C.[15]

-

In a separate apparatus, generate hydrogen bromide gas or use a solution of HBr.

-

In the presence of a radical initiator (e.g., a peroxide), bubble the hydrogen bromide gas through the cooled solution of 10-undecenoic acid. The reaction temperature should be maintained between 0°C and 30°C.[15]

-

The molar ratio of HBr to undecenoic acid should be approximately 1.05:1.[15]

-

After the reaction is complete, the resulting solution containing 11-bromoundecanoic acid can be subjected to freezing crystallization at temperatures ranging from -4°C to -16°C to isolate the product.[15]

-

The crystallized product is then filtered.[15]

Mechanism of Anti-Markovnikov Hydrobromination:

The anti-Markovnikov regioselectivity is a hallmark of the free-radical addition mechanism. The process is initiated by the homolytic cleavage of a peroxide to form alkoxy radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical. The bromine radical then adds to the terminal carbon of the alkene, forming the more stable secondary radical, which subsequently abstracts a hydrogen atom from another HBr molecule to yield the final product and propagate the chain reaction.

Step 5: Amination of 11-Bromoundecanoic Acid

The final step is the conversion of 11-bromoundecanoic acid to this compound via a nucleophilic substitution reaction with ammonia. This process is often referred to as ammonolysis.

Table 5: Quantitative Data for Amination of 11-Bromoundecanoic Acid

| Parameter | Value | Reference(s) |

| Reagent | Aqueous Ammonia (excess) | [17][18] |

| Ammonia Concentration | 25% - 32% | [17][19] |

| Mole Ratio (Ammonia:Bromo-acid) | 9:1 | [20] |

| Temperature | Gradual heating, e.g., from 0°C to 32°C | [19] |

| Reaction Time | 24 hours to < 80 hours | [17][20] |

| Yield | 70% - 77% | [17][20] |

Experimental Protocol (Ammonolysis):

-

In a jacketed reactor equipped with a stirrer, place an excess of aqueous ammonia solution (e.g., 32%).[19]

-

Cool the ammonia solution to 0°C.[19]

-

Slowly add molten 11-bromoundecanoic acid to the cooled ammonia solution with vigorous stirring.[17][19]

-

After the addition is complete, gradually increase the temperature of the reaction mixture. A staged temperature increase (e.g., holding at 22°C, 24°C, 26°C, 28°C, 30°C, and 32°C for a set duration) can be employed.[19]

-

Maintain the reaction until the 11-bromoundecanoic acid is completely consumed.[17]

-

Upon completion, the excess ammonia can be removed by heating the solution.

-

The crude this compound precipitates from the solution upon cooling.

-

The crude product is collected by filtration and washed with deionized water.

-

Purification is achieved by recrystallization from water or an aqueous ethanol (B145695) solution.[5][7] Further purification can be done by converting the amino acid to its hydrochloride salt, recrystallizing it from a methanol/ethyl acetate (B1210297) mixture, and then neutralizing it to regenerate the pure amino acid.[7]

Characterization of Intermediates and Final Product

Thorough characterization of the products at each stage is essential to ensure the purity and identity of the synthesized compounds. Standard analytical techniques that can be employed include:

-

10-Undecenoic Acid:

-

11-Bromoundecanoic Acid:

-

This compound:

This technical guide provides a comprehensive framework for the synthesis of this compound from castor oil. The detailed protocols and quantitative data presented herein are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development. Adherence to proper laboratory safety procedures is paramount when carrying out these chemical transformations.

References

- 1. 11-Bromoundecanoic acid(2834-05-1) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]

- 6. 11-Bromoundecanoic acid [webbook.nist.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. 11-Bromoundecanoic acid [webbook.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 11-Bromoundecanoic acid | C11H21BrO2 | CID 17812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 14. rsc.org [rsc.org]

- 15. CN102531879A - Method for preparing 11-bromo-undecanoic acid by direct freezing crystallization and device therefor - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. US8431728B2 - Process for the ammonolysis of 11-bromoundecanoic acid - Google Patents [patents.google.com]

- 18. patents.justia.com [patents.justia.com]

- 19. CN102256934B - Process for the ammonolysis of 11-bromoundecanoic acid - Google Patents [patents.google.com]

- 20. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. 11-溴十一酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 23. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Solubility of 11-Aminoundecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 11-aminoundecanoic acid in various solvents. Understanding the solubility of this long-chain amino acid is critical for its application in polymer synthesis, drug delivery systems, and various biomedical research fields. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Topic: Solubility of this compound

This compound is a bifunctional molecule containing a C11 hydrocarbon chain, a terminal primary amine group, and a terminal carboxylic acid group. This structure imparts amphiphilic properties, influencing its solubility in different solvent systems. The solubility is significantly affected by the pH of the medium due to the ionizable nature of the amino and carboxyl groups.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₃NO₂ | |

| Molecular Weight | 201.31 g/mol | |

| pKa (amine) | 11.15 | [1] |

| pKa (carboxylate) | 4.55 | [1] |

Data Presentation: Quantitative Solubility Data

The solubility of this compound has been determined in aqueous solutions at various pH values and in select organic solvents. The data is summarized in the tables below for easy comparison.

Table 1: Solubility in Aqueous Solutions

| Solvent | Temperature (°C) | pH | Solubility (g/L) |

| Water | 20 | Not Specified | 2.0 |

| Water | 25 | ≥ 4 | ≤ 3.2 |

| Water | 25 | 6 - 8 | 0.8 |

| Water | 25 | < 4 | > 20 (increases with decreasing pH) |

| Water | 30 | Not Specified | ~1.0 |

Table 2: Solubility in Organic Solvents

| Solvent | Temperature (°C) | Solubility | Reference |

| Butanol-1 | Not Specified | Soluble | [1] |

| Cresols | Not Specified | Soluble | [1] |

| Dimethylformamide (DMF) | Not Specified | More soluble than in water | [2] |

| Dimethyl sulfoxide (B87167) (DMSO) | Not Specified | 3.33 mg/mL (with sonication and pH adjustment to 2 with HCl) | [3] |

| Ethanol | Not Specified | Soluble | [4][5] |

| Ether | Not Specified | Soluble | [4][5] |

Experimental Protocols

A standardized experimental protocol is crucial for obtaining reproducible solubility data. The following methodology is adapted from established guidelines such as the OECD Guideline 105 for water solubility and general principles from the United States Pharmacopeia (USP) for solubility determination.[6][7][8][9] This protocol is suitable for determining the solubility of this compound in various solvents.

Principle

The equilibrium solubility is determined by creating a saturated solution of this compound in the solvent of interest at a constant temperature. The concentration of the solute in the clear supernatant is then quantified using a suitable analytical method. The "shake-flask" method is a widely accepted and reliable technique for this purpose.[8]

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (e.g., purified water, buffer solutions, organic solvents)

-

Analytical balance

-

Glass vials or flasks with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)

-

Volumetric flasks and pipettes

-

pH meter (for aqueous and buffer solutions)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or a validated titration method)

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials or flasks. The excess solid should be visually apparent.

-

Add a known volume of the solvent to each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary study may be needed to determine the time to equilibrium, but 24 to 72 hours is typical.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

To ensure complete separation of the solid phase, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the sediment, it is advisable to use a syringe fitted with a filter.

-

Dilute the collected sample gravimetrically or volumetrically to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method.

-

Prepare a calibration curve using standards of known concentrations of this compound in the same solvent.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in g/L or mg/mL.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for determining the equilibrium solubility of this compound.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. Page loading... [wap.guidechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound CAS 2432-99-7 at Attractive Price, High Purity Nylon 11 Monomer [kavyapharma.in]

- 5. This compound .cas 2432-99-7 - Boiling Point: N/a (decomposes) at Best Price in Surat | Kavya Pharma [tradeindia.com]

- 6. filab.fr [filab.fr]

- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.tw]

- 8. biorelevant.com [biorelevant.com]

- 9. Water Solubility | Scymaris [scymaris.com]

11-Aminoundecanoic Acid: A Comprehensive Technical Guide to its Role as a Monomer for Nylon-11

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, polymerization, and material characteristics of 11-aminoundecanoic acid as the foundational monomer for Nylon-11. This bio-based high-performance polyamide finds extensive use in various demanding fields, including automotive, aerospace, electronics, and medical applications, owing to its unique combination of mechanical strength, chemical resistance, and thermal stability.[1][2]

Introduction to this compound and Nylon-11

This compound (11-AA) is an organic compound with the chemical formula H₂N(CH₂)₁₀COOH.[3] It serves as the monomer for the production of Polyamide 11, commonly known as Nylon-11.[1][4] A key advantage of Nylon-11 is its origin from renewable resources, specifically castor oil, making it a more sustainable alternative to petroleum-based polyamides like Nylon 6 and Nylon 66.[2][5] The unique properties of Nylon-11, such as its low moisture absorption, high tensile strength, and flexibility, are directly attributable to the long hydrocarbon chain of its monomer unit.[2][5][6]

Synthesis of this compound from Castor Oil

The industrial production of this compound is a multi-step process that begins with ricinoleic acid, the primary component of castor oil.[1][7] The overall synthesis pathway involves several key chemical transformations.

Experimental Protocol: Synthesis of this compound

The following protocol outlines the key steps in the synthesis of this compound from castor oil.

Step 1: Transesterification of Castor Oil

-

Objective: To convert the triglycerides in castor oil to methyl ricinoleate (B1264116).

-

Procedure: React castor oil with methanol (B129727) in the presence of a basic catalyst (e.g., sodium methoxide) at elevated temperatures. The glycerol (B35011) byproduct is then separated.[3]

Step 2: Pyrolysis of Methyl Ricinoleate

-

Objective: To crack methyl ricinoleate into undecylenic acid methyl ester and heptaldehyde.

-

Procedure: The purified methyl ricinoleate is subjected to high-temperature pyrolysis (cracking), typically in the range of 450-500°C.[8][9]

Step 3: Hydrolysis of Undecylenic Acid Methyl Ester

-

Objective: To convert undecylenic acid methyl ester to 10-undecenoic acid.

-

Procedure: The methyl ester is hydrolyzed using a strong base, such as sodium hydroxide, followed by acidification to yield 10-undecenoic acid.

Step 4: Hydrobromination of 10-Undecenoic Acid

-

Objective: To add hydrogen bromide across the terminal double bond to form 11-bromoundecanoic acid.

-

Procedure: 10-undecenoic acid is reacted with hydrogen bromide in the presence of a peroxide initiator to ensure anti-Markovnikov addition.[10]

Step 5: Amination of 11-Bromoundecanoic Acid

-

Objective: To replace the bromine atom with an amino group to form this compound.

-

Procedure: 11-bromoundecanoic acid is treated with ammonia (B1221849) under pressure to yield the final product, this compound.[3] The crude product is then purified through recrystallization.[11]

Polymerization of this compound to Nylon-11

Nylon-11 is produced through the self-polycondensation of this compound. This process involves the reaction of the amino group of one monomer with the carboxylic acid group of another, forming an amide linkage and eliminating a molecule of water.

Experimental Protocol: Polycondensation of this compound

Step 1: Pre-polymerization (Optional)

-

Objective: To create a low molecular weight prepolymer.

-

Procedure: this compound is heated in an inert atmosphere to a temperature just above its melting point (approximately 190-200°C) to initiate polymerization while allowing for the removal of water.

Step 2: Melt Polycondensation

-

Objective: To increase the molecular weight of the polymer to the desired level.

-

Procedure: The prepolymer is heated to a higher temperature, typically in the range of 200-260°C, under a vacuum or a stream of inert gas.[12] The vacuum or gas stream helps to efficiently remove the water produced during the condensation reaction, driving the equilibrium towards the formation of a high molecular weight polymer. The reaction is continued until the desired melt viscosity, which correlates with molecular weight, is achieved.

Step 3: Solid-State Polycondensation (Optional)

-

Objective: To further increase the molecular weight of the polymer.

-

Procedure: The Nylon-11 obtained from melt polycondensation can be further polymerized in the solid state by heating the polymer pellets or powder to a temperature below their melting point but high enough to allow for chain mobility and further reaction. This is also carried out under vacuum or an inert atmosphere.

Properties of this compound and Nylon-11

The distinct chemical structure of this compound translates into a unique set of properties for Nylon-11.

Quantitative Data: Physicochemical Properties

| Property | This compound | Nylon-11 | Source(s) |

| Chemical Formula | C₁₁H₂₃NO₂ | [C₁₁H₂₁NO]n | [1] |

| Molecular Weight | 201.31 g/mol | Varies | |

| Melting Point | 188-191 °C | ~190 °C | [13][14] |

| Density | ~1.17 g/cm³ | 1.04 g/cm³ | [3][12] |

| Water Absorption (at saturation) | - | ~1.9% (weight) | [1][12] |

| Tensile Strength | - | 47-58 MPa | [5] |

| Elongation at Break | - | ~320% | [12] |

Key Characteristics of Nylon-11

-

Low Moisture Absorption: Compared to other nylons like Nylon 6, Nylon-11 absorbs significantly less moisture, leading to greater dimensional stability in humid environments.[1][2]

-

High Thermal Stability: It maintains its mechanical properties over a wide range of temperatures.[14]

-

Excellent Chemical Resistance: Nylon-11 is resistant to a broad spectrum of chemicals, including hydrocarbons, oils, and solvents.[6][14]

-

Good Mechanical Properties: It exhibits a good balance of strength, toughness, and flexibility.[2][6]

-

Bio-based and Sustainable: Derived from a renewable resource, it has a lower environmental impact compared to petroleum-based polymers.[2][5]

Characterization of Nylon-11

A variety of analytical techniques are employed to characterize the structure and properties of Nylon-11.

Experimental Workflow: Polymer Characterization

Applications

The unique properties of Nylon-11 make it a preferred material in numerous high-performance applications:

-

Automotive: Fuel lines, hydraulic hoses, and pneumatic tubing.[1]

-

Aerospace: Wire and cable sheathing, and tubing.[1]

-

Oil and Gas: Flexible pipes (B44673) and umbilical hoses.[1]

-

Electronics: Cable sheathing and connectors.[1]

-

Sports Equipment: Ski top layers, racket strings, and footwear components.[1]

-

Medical: Catheters and medical tubing.[1]

-

Coatings: Protective and anti-corrosion coatings for metals.[1]

Conclusion

This compound is a vital bio-derived monomer that serves as the building block for Nylon-11, a high-performance polyamide with a unique and valuable set of properties. Its synthesis from renewable castor oil, combined with the excellent mechanical, thermal, and chemical resistance of the resulting polymer, positions Nylon-11 as a sustainable and high-performance material for a wide array of demanding applications. This guide provides a comprehensive technical overview for researchers and professionals working with or considering the use of this versatile biopolymer.

References

- 1. Nylon 11 - Wikipedia [en.wikipedia.org]

- 2. nylon-granules.com [nylon-granules.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Nylon 11 - CAMEO [cameo.mfa.org]

- 5. immould.com [immould.com]

- 6. Nylon 11 vs. Nylon 12: A Comparative Analysis of Performance and Applications [wanhan-plastic.com]

- 7. researchgate.net [researchgate.net]

- 8. US5498733A - Synthesis of nylon-11 monomer - Google Patents [patents.google.com]

- 9. This compound | C11H23NO2 | CID 17083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Method for preparing this compound by utilizing 10-undecenoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN103804209A - Method for preparing this compound by utilizing 10-undecenoic acid - Google Patents [patents.google.com]

- 12. azom.com [azom.com]

- 13. This compound 97 2432-99-7 [sigmaaldrich.com]

- 14. latem.com [latem.com]

The Bio-Based Genesis of 11-Aminoundecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary bio-based production route of 11-aminoundecanoic acid (11-AUA), a crucial monomer for the bio-polymer polyamide 11 (Nylon 11). The guide details the well-established chemo-catalytic pathway originating from castor oil, providing comprehensive experimental protocols and quantitative data for each step. Furthermore, it delves into emerging biocatalytic and metabolic engineering strategies that present a promising future for a more sustainable and direct biological synthesis of 11-AUA and related ω-amino acids.

Chemo-Catalytic Synthesis from Castor Oil: The Industrial Standard

The conventional and industrially practiced method for producing this compound is a multi-step chemical process that begins with ricinoleic acid, the main component of castor oil.[1][2] This process, notably commercialized by Arkema, involves five key stages: transesterification, pyrolysis, hydrolysis, hydrobromination, and amination.[1]

Quantitative Data Summary

The following table summarizes the typical reaction conditions and yields for each step in the chemo-catalytic synthesis of this compound from castor oil.

| Step | Reaction | Key Reagents & Catalysts | Temperature (°C) | Time | Yield |

| 1 | Transesterification | Methanol, Sodium methoxide | ~80 | ~1 hour | Quantitative |

| 2 | Pyrolysis | Steam | 400 - 575 | ~10 seconds | ~48% (Methyl undecenoate) |

| 3 | Hydrolysis | Sodium hydroxide, Hydrochloric acid | ~25 | ~30 minutes | Quantitative |

| 4 | Hydrobromination | Hydrogen bromide, Benzoyl peroxide (initiator) | ~0 | - | ~95% |

| 5 | Amination | Aqueous ammonia (B1221849) | 20 - 30 | ~24 hours | ~70-90% |

Experimental Protocols

Objective: To convert the triglycerides in castor oil to methyl esters of their constituent fatty acids, primarily methyl ricinoleate (B1264116).

Methodology:

-

Crude castor oil, which contains approximately 80-90% triglycerides of ricinoleic acid, is charged into a stirred reactor.[1]

-

Methanol is added to the reactor.

-

A basic catalyst, typically sodium methoxide, is introduced into the mixture.[1]

-

The reaction mixture is heated to approximately 80°C and stirred for about 1 hour.[1]

-

Upon completion of the reaction, the mixture is allowed to settle, leading to the separation of two phases: an upper layer of methyl ricinoleate and a lower layer of glycerol (B35011).

-

The glycerol layer is drained off.

-

The methyl ricinoleate layer is washed with water to remove any residual glycerol and catalyst.[1]

Objective: To thermally crack methyl ricinoleate to yield methyl 10-undecenoate and heptanal (B48729).

Methodology:

-

The purified methyl ricinoleate is evaporated at around 250°C.[1]

-

The vaporized methyl ricinoleate is mixed with superheated steam (at approximately 600°C) in a 1:1 ratio.[1]

-

This mixture is then passed through a cracking furnace at a temperature ranging from 400 to 575°C.[1]

-

The residence time in the furnace is kept very short, around 10 seconds, to ensure selective cleavage of the aliphatic chain.[1]

-

The primary products of this steam cracking process are heptanal and methyl 10-undecenoate.

Objective: To convert methyl 10-undecenoate to 10-undecenoic acid.

Methodology:

-

Methyl 10-undecenoate is mixed with an aqueous solution of sodium hydroxide.

-

The hydrolysis reaction is carried out at approximately 25°C for about 30 minutes, resulting in a quantitative yield of sodium 10-undecenoate.[1]

-

The reaction mixture is then acidified with hydrochloric acid.

-

This acidification step precipitates solid 10-undecenoic acid (also known as undecylenic acid).[1]

-

The solid product is collected by filtration and can be further purified by recrystallization.

Objective: To add hydrogen bromide across the terminal double bond of 10-undecenoic acid in an anti-Markovnikov fashion to form 11-bromoundecanoic acid.

Methodology:

-

10-Undecenoic acid is dissolved in a non-polar solvent such as toluene (B28343).[1]

-

A radical initiator, commonly benzoyl peroxide (BPO), is added to the solution.[1][3]

-

Gaseous hydrogen bromide is then bubbled through the solution. The presence of the peroxide directs the addition of the bromine atom to the terminal carbon (anti-Markovnikov addition).[3]

-

The reaction is highly exothermic and is typically cooled to around 0°C to control the reaction rate.[1]

-

This process yields 11-bromoundecanoic acid in high purity (around 95%), with the Markovnikov product (10-bromoundecanoic acid) being a minor byproduct.[1]

-

Excess toluene and unreacted hydrogen bromide are removed under reduced pressure and can be recycled.[1]

Objective: To substitute the bromine atom in 11-bromoundecanoic acid with an amino group to produce the final product.

Methodology:

-

11-Bromoundecanoic acid is mixed with a large excess of a concentrated aqueous ammonia solution (e.g., 40%).[1]

-

The reaction is carried out at a controlled temperature, for instance, 20-30°C, for approximately 24 hours.[1][4]

-

The use of a large excess of ammonia minimizes the formation of secondary amine byproducts.

-

After the reaction is complete, water is added, and the mixture is heated to about 100°C to drive off the excess ammonia.[1]

-

Upon cooling, this compound crystallizes from the solution.

-

The product can be collected by filtration and further purified by recrystallization from water or a methanol/ethyl acetate (B1210297) mixture after conversion to its hydrochloride salt.[1]

Chemo-Catalytic Synthesis Pathway

Emerging Bio-Based Routes: Biocatalysis and Metabolic Engineering

While the chemo-catalytic route is well-established, research is actively exploring more direct and potentially more sustainable biological pathways for the production of ω-amino acids. These approaches leverage the power of enzymes and microorganisms to perform specific chemical transformations, often under milder conditions than traditional chemical synthesis.

ω-Oxidation Pathway in Candida tropicalis

The yeast Candida tropicalis possesses a natural metabolic pathway called ω-oxidation, which can convert fatty acids into dicarboxylic acids. This pathway is a key area of research for producing bio-based precursors for polymers. By genetically modifying the yeast to block the competing β-oxidation pathway (the primary route for fatty acid degradation), the flux of fatty acids can be directed towards the ω-oxidation pathway, leading to the accumulation of dicarboxylic acids with high efficiency.

The key enzymes in this pathway are:

-

Cytochrome P450 Monooxygenase: Catalyzes the initial hydroxylation of the terminal methyl group of the fatty acid.

-

Fatty Alcohol Oxidase and Aldehyde Dehydrogenase: Further oxidize the terminal hydroxyl group to a carboxylic acid.

While this pathway directly yields a dicarboxylic acid (undecanedioic acid from undecanoic acid), this C11 dicarboxylic acid is a valuable precursor that could potentially be converted to this compound through a subsequent amination step.

Biocatalytic Amination using ω-Transaminases

A promising approach for the final amination step in a bio-based route is the use of ω-transaminase enzymes. These enzymes can catalyze the transfer of an amino group from a donor molecule (like an amino acid) to a keto acid, producing a new amino acid and a keto acid byproduct.[5] This reaction is often highly specific and can produce enantiomerically pure amino acids.

For the synthesis of this compound, an ω-transaminase could be used to convert 11-oxoundecanoic acid into the desired product. The 11-oxoundecanoic acid could potentially be derived from the ω-oxidation of undecanoic acid or the oxidation of 11-hydroxyundecanoic acid.[6]

Whole-cell biocatalysts, such as engineered Escherichia coli expressing a suitable ω-transaminase, are being developed to perform these reactions efficiently.[7][8] This approach avoids the need for costly enzyme purification.

Future Outlook

The bio-based production of this compound is a field of active research and development. While the chemo-catalytic process starting from castor oil remains the industrial standard, advancements in metabolic engineering and biocatalysis are paving the way for more direct and sustainable production routes. The development of robust microbial cell factories capable of converting renewable feedstocks like sugars or fatty acids directly into ω-amino acids represents a significant long-term goal. Such integrated bioprocesses could offer environmental benefits by reducing the reliance on harsh chemical reagents and high-temperature/pressure reactions. As our understanding of microbial metabolism and enzyme function grows, the prospect of a fully biological synthesis of this compound and other valuable platform chemicals comes increasingly within reach.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C11H23NO2 | CID 17083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of optically active amino acids from alpha-keto acids with Escherichia coli cells expressing heterologous genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Surface expression of ω-transaminase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of 11-Aminoundecanoic Acid in Polymer Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Aminoundecanoic acid (11-AUA), a bio-based monomer derived from castor oil, serves as a critical building block in the synthesis of high-performance polyamides. Its unique chemical structure, featuring a terminal amine and a carboxylic acid group separated by a ten-carbon aliphatic chain, imparts a distinct set of properties to the resulting polymers. This technical guide provides an in-depth exploration of the applications of this compound in polymer chemistry, with a primary focus on the synthesis, properties, and diverse applications of Polyamide 11 (Nylon-11). Furthermore, this guide will delve into the emerging biomedical applications of 11-AUA-based polymers, including their use in drug delivery and tissue engineering.

Core Application: Synthesis of Polyamide 11 (Nylon-11)

The most significant application of this compound is as the monomer for the production of Polyamide 11, a high-performance bioplastic.[1] The polymerization of 11-AUA proceeds via a self-condensation reaction, where the amine group of one monomer reacts with the carboxylic acid group of another, forming an amide bond and releasing a molecule of water. This process is typically carried out at high temperatures through melt polycondensation.[2]

Experimental Protocols

1. Melt Polycondensation of this compound to Synthesize Nylon-11

This protocol describes a general laboratory-scale procedure for the synthesis of Nylon-11.

Materials:

-

This compound

-

Nitrogen gas (high purity)

-

Anhydrous ethanol

Equipment:

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Vacuum pump and gauge

-

Beakers, filter funnel, and filter paper

Procedure:

-

Place this compound into the three-neck flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser.

-

Purge the flask with high-purity nitrogen gas for 15-20 minutes to create an inert atmosphere.

-

Begin heating the flask with stirring. Gradually increase the temperature to the melting point of this compound (approximately 190-192°C).

-

Once the monomer is melted, continue to heat the reaction mixture to around 220°C. Water will begin to evolve as the polycondensation reaction proceeds and will be removed through the condenser.

-

After an initial period of atmospheric pressure reaction (e.g., 1-2 hours), gradually apply a vacuum to the system to facilitate the removal of water and drive the polymerization reaction to completion, thereby increasing the molecular weight of the polymer.

-

Continue the reaction under vacuum for several hours (e.g., 3-5 hours) until the desired viscosity is achieved, indicating the formation of high molecular weight Polyamide 11.

-

Cool the reactor to room temperature while maintaining the nitrogen atmosphere. The resulting solid polymer can be removed from the flask.

-

For purification, the polymer can be dissolved in a suitable solvent like chloroform and then precipitated into a non-solvent such as anhydrous ethanol.

-

Filter the precipitated polymer and dry it under vacuum at an elevated temperature (e.g., 80°C) for 12 hours to remove any residual solvent.

2. Synthesis of Poly(ester amide)s from Lactic Acid and this compound via Melt Polycondensation

This protocol outlines the synthesis of a biodegradable poly(ester amide) (PEA).[3][4]

Materials:

-

L-lactic acid

-

This compound

-

Chloroform

-

Anhydrous ethanol

Equipment:

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Vacuum pump and gauge

Procedure:

-

Add L-lactic acid and this compound to the three-neck flask with a magnetic stirrer.

-

Heat the mixture at 110°C under atmospheric pressure for 2 hours with stirring to dehydrate the reactants.

-

Increase the temperature to 130°C and apply a reduced pressure of 13,300 Pa for 3 hours.

-

Further, increase the temperature to 150°C under a reduced pressure of 13,300 Pa for another 4 hours to obtain a viscous, transparent oligomer.

-

For the final polymerization, gradually heat the oligomer mixture to 180°C with stirring.

-

Gradually reduce the pressure to 1,330 Pa over 1.5 hours and continue the reaction for another 10 hours.

-

After cooling, dissolve the product in chloroform and precipitate it into anhydrous ethanol.

-

Filter the resulting solid and dry it under vacuum at 80°C for 12 hours.[3]

Data Presentation: Properties of Polyamide 11 (Nylon-11)

The unique molecular structure of Nylon-11, with its long hydrocarbon chain between amide groups, results in a desirable combination of mechanical, thermal, and chemical properties.

| Mechanical Properties | Test Method | Value |

| Tensile Strength | ISO 527 | 45 N/mm² |

| Elongation at Break | ISO 527 | 270% |

| Tensile Modulus of Elasticity | ISO 527 | 1800 MPa |

| Hardness | ISO 2039 | Shore D 83 |

| Thermal Properties | Test Method | Value |

| Melting Point | ISO 3156 | 183°C |

| Coefficient of Linear Thermal Expansion | - | 10⁻⁶ K⁻¹ |

| Physical and Electrical Properties | Test Method | Value |

| Density | ISO 1183 | 1.04 g/cm³ |

| Water Absorption (saturation @ 23°C) | ISO 62 | 2.5% |

| Surface Resistivity | IEC 60093 | >10¹⁴ Ohm |

| Volume Resistivity | IEC 60093 | >10¹⁴ Ohm cm |

Industrial Applications of Nylon-11

Due to its excellent properties, Nylon-11 finds applications in a wide range of industries:

-

Automotive: Fuel lines, connectors, and clips.

-

Aerospace: Hydraulic and air-conditioning hoses, and cable sheathing.

-

Oil and Gas: Flexible pipelines and umbilical lines.

-

Electronics: Cable sheathing and connectors.

-

Medical: Catheters and medical equipment components.

-

Sporting Goods: Badminton shuttlecocks and ski top layers.[1]

Biomedical Applications of this compound-Based Polymers

The biocompatibility and tunable properties of polymers derived from this compound have led to their exploration in various biomedical applications, particularly in drug delivery and tissue engineering.

Drug Delivery Systems

Polymers based on 11-AUA can be formulated into nanoparticles or nanocapsules to encapsulate therapeutic agents. These delivery vehicles can protect the drug from degradation, control its release profile, and potentially target specific cells or tissues.

Caption: Workflow for drug delivery using polyamide nanoparticles.

Tissue Engineering Scaffolds

Polymers derived from this compound can be fabricated into porous scaffolds that mimic the extracellular matrix (ECM). These scaffolds provide a temporary support structure for cells to attach, proliferate, and differentiate, ultimately leading to the regeneration of new tissue. The surface properties of these scaffolds can be modified to enhance cell-material interactions and guide tissue formation.

The adhesion of cells to a biomaterial scaffold is a critical step in tissue regeneration and is often mediated by integrin receptors on the cell surface.

Caption: Integrin signaling pathway in cell-scaffold interaction.

Conclusion

This compound is a versatile, bio-based monomer that plays a pivotal role in modern polymer chemistry. Its primary application in the synthesis of Polyamide 11 has led to the development of a high-performance thermoplastic with a wide array of industrial uses. Furthermore, the biocompatibility and tunable properties of 11-AUA-based polymers are paving the way for innovative solutions in the biomedical field, including advanced drug delivery systems and scaffolds for tissue regeneration. Continued research into the synthesis and modification of these polymers holds significant promise for the development of sustainable and high-performance materials for a variety of advanced applications.

References

The Environmental Footprint of 11-Aminoundecanoic Acid: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the environmental impact associated with the production of 11-aminoundecanoic acid (11-AUA), a key bio-based monomer primarily used in the synthesis of the high-performance polymer, Polyamide 11 (Nylon 11). As the chemical industry pivots towards more sustainable practices, a thorough understanding of the environmental performance of bio-based building blocks like 11-AUA is paramount. This document explores the conventional chemical synthesis route from castor oil and emerging biotechnological alternatives, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a comprehensive assessment.

Production Pathways: A Comparative Overview

The production of this compound predominantly relies on a multi-step chemical process starting from castor oil, a renewable feedstock.[1] However, advancements in metabolic engineering are paving the way for potentially more sustainable biotechnological routes.

Chemical Synthesis from Castor Oil

The established industrial method for producing 11-AUA is a chemical process that begins with ricinoleic acid, the main component of castor oil.[2] This process involves several key stages, which are outlined in the workflow diagram below. While this method utilizes a renewable starting material, it involves energy-intensive steps and the use of various chemical reagents.[2]

Biotechnological Production: An Emerging Alternative

Metabolic engineering of microorganisms presents a promising alternative for the production of ω-amino acids like 11-AUA.[3] This approach aims to create microbial cell factories capable of converting renewable feedstocks, such as glucose, into the desired product through enzymatic reactions. While still in development for large-scale production of 11-AUA, this route has the potential to reduce the use of harsh chemicals and high-energy processes associated with the traditional chemical synthesis.[4]

Quantitative Environmental Impact Assessment

A comprehensive evaluation of the environmental impact of 11-AUA production requires a life cycle assessment (LCA) approach. This section summarizes available quantitative data for key environmental indicators. It is important to note that much of the publicly available data pertains to Polyamide 11, for which 11-AUA is the monomer.

Table 1: Life Cycle Inventory Data for this compound and Polyamide 11 Production (per kg of product)

| Parameter | Chemical Synthesis (from Castor Oil) | Biotechnological Production | Data Source/Notes |

| Global Warming Potential (kg CO₂ eq.) | ~1.3 (for Polyamide 11) | Data not available | Arkema reports a carbon footprint of 1.3 kg CO₂e/kg for their Rilsan® PA11. Data for 11-AUA specifically is not publicly available. |

| Energy Consumption (MJ) | Data not available | Data not available | The chemical process involves a high-temperature pyrolysis step, suggesting significant energy input.[5] Biotechnological routes typically have lower energy demands. |

| Water Consumption (L) | Data not available | Data not available | Water is used for washing and purification steps in the chemical synthesis.[5] Fermentation processes in biotechnological routes are also water-intensive. |

| Waste Generation (kg) | Data not available | Data not available | The chemical synthesis generates by-products such as heptanal (B48729) and glycerol (B35011).[5] Waste streams from biotechnological production would primarily consist of biomass and fermentation broth components. |

Note: The table highlights the current gaps in publicly available, detailed life cycle inventory data for 11-AUA production, particularly for emerging biotechnological routes. The data for Polyamide 11 provides a close approximation for the monomer's environmental footprint.

Experimental Protocols

This section details the methodologies for the chemical synthesis of this compound from castor oil and outlines a general protocol for its potential biotechnological production.

Chemical Synthesis of this compound from Castor Oil

The industrial production of 11-AUA from castor oil is a multi-step process.[2][5]

Materials:

-

Crude castor oil

-

Sodium methoxide (B1231860) (catalyst)

-

Toluene

-

Benzoyl peroxide (radical initiator)

-

Hydrogen bromide (gas)

-

Aqueous ammonia (B1221849) solution

-

Hydrochloric acid

Procedure:

-

Transesterification: Crude castor oil is transesterified with methanol in the presence of a sodium methoxide catalyst at approximately 80°C to produce methyl ricinoleate (B1264116) and glycerol.[5] The glycerol is separated by washing with water.[5]

-

Pyrolysis (Cracking): The purified methyl ricinoleate is subjected to high-temperature pyrolysis (450-500°C) to yield methyl undecylenate and heptanal.[2][5]

-

Hydrolysis: The methyl undecylenate is hydrolyzed to 10-undecenoic acid.[5]

-

Hydrobromination: 10-undecenoic acid is dissolved in toluene, and in the presence of benzoyl peroxide, gaseous hydrogen bromide is added to perform an anti-Markovnikov addition, yielding 11-bromoundecanoic acid.[5]

-

Ammonolysis: The 11-bromoundecanoic acid is reacted with an excess of aqueous ammonia to substitute the bromine atom with an amino group, forming this compound.[5]

-

Purification: The crude this compound is purified by recrystallization from water.[5] Further purification can be achieved by forming the hydrochloride salt, recrystallizing it, and then neutralizing it to obtain the pure amino acid.[5]

Biotechnological Production of this compound (Conceptual Protocol)